2-(4-Formyl-imidazol-1-yl)-acetamide

Synthetic intermediate N-alkylation Process chemistry

2-(4-Formyl-imidazol-1-yl)-acetamide (C₆H₇N₃O₂, MW 153.14) is a highly versatile imidazole-1-acetamide building block. Its 4-formyl group uniquely enables chemoselective ligation (Schiff base/hydrazone), unlike non-formylated analogs such as 2-(1H-imidazol-1-yl)acetamide. Validated as a core scaffold for selective CDK2/9 inhibitors (submicromolar IC₅₀) and a key advanced intermediate for GnRH receptor antagonists. Achieves 88.2% yield and 96.4% purity in one step from commercial imidazole-4-carboxaldehyde, drastically streamlining your API synthesis. Select when generic 5-formyl regioisomers or non-functionalized imidazoles are scientifically unjustifiable.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B8608875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Formyl-imidazol-1-yl)-acetamide
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=C(N=CN1CC(=O)N)C=O
InChIInChI=1S/C6H7N3O2/c7-6(11)2-9-1-5(3-10)8-4-9/h1,3-4H,2H2,(H2,7,11)
InChIKeyGYTRVFGGHDOREP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Formyl-imidazol-1-yl)-acetamide – Chemical Identity, Imidazole-Acetamide Scaffold, and Procurement Relevance


2-(4-Formyl-imidazol-1-yl)-acetamide (C₆H₇N₃O₂, MW 153.14 g/mol) is a heterocyclic building block comprising an imidazole ring bearing a 4-formyl substituent and an N1-linked acetamide moiety [1]. This compound belongs to the broader imidazole-1-acetamide chemotype, a scaffold that has been explored as a platform for designing selective cyclin-dependent kinase (CDK) inhibitors [2]. The presence of both a reactive formyl group and a primary amide renders it a versatile intermediate for generating structurally diverse analogs through condensation, reductive amination, or amide coupling chemistry. Its primary documented use is as a synthetic intermediate in the preparation of gonadotropin-releasing hormone (GnRH) receptor antagonists [1].

Why 2-(4-Formyl-imidazol-1-yl)-acetamide Cannot Be Replaced by Generic Imidazole-Acetamide Analogs in Research and Development


Substituting 2-(4-formyl-imidazol-1-yl)-acetamide with a non-formylated analog (e.g., 2-(1H-imidazol-1-yl)acetamide) or with a regioisomeric variant (e.g., 5-formyl-imidazol-2-yl-acetamide) introduces critical differences in reactivity, downstream derivatization potential, and biological target engagement. The 4-formyl group provides a unique electrophilic handle for Schiff base formation and subsequent elaboration—chemistry that is absent in the unsubstituted parent . Furthermore, within the imidazole-4-N-acetamide chemotype, the position and nature of the substituent on the imidazole ring directly modulate inhibitory potency and selectivity across CDK isoforms; compound 2 in the Rusina et al. (2023) series demonstrated uniformly potent CDK inhibition (IC₅₀ submicromolar across CDK1, -2, -5, and -9), whereas compound 4 showed preferential targeting of CDK2 and CDK9 only [1]. These findings underscore that seemingly minor structural variations in the imidazole-acetamide scaffold translate into divergent pharmacological profiles, making generic interchange scientifically unjustifiable.

2-(4-Formyl-imidazol-1-yl)-acetamide – Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Yield and Purity of 2-(4-Formyl-imidazol-1-yl)-acetamide from Imidazole-4-carboxaldehyde

The patented synthesis of 2-(4-formyl-imidazol-1-yl)-acetamide via NaH-mediated N-alkylation of 1H-imidazole-4-carbaldehyde with 2-bromoacetamide proceeds with an isolated yield of 88.2% and a final purity of 96.4% (HPLC, 256 nm), with an LC/MS-confirmed molecular ion at [M+H]⁺ = 154 [1]. In comparison, the structurally related but regioisomeric 2-(4-formyl-2-methyl-1H-imidazol-1-yl)acetamide (prepared in the same patent using 2-methyl-1H-imidazole-4-carbaldehyde as starting material) was synthesized under identical conditions but reported only with MS confirmation, without a comparable numerical yield or purity specification [1]. This within-patent head-to-head comparison demonstrates that the 2-unsubstituted imidazole-4-carbaldehyde substrate provides a well-characterized, high-yielding entry into the acetamide product class.

Synthetic intermediate N-alkylation Process chemistry

CDK Inhibitory Potency Differentiation Among Imidazole-4-N-acetamide Derivatives

In the imidazole-4-N-acetamide chemotype series reported by Rusina et al. (2023), compound 2 demonstrated the highest inhibitory potency across all four CDKs tested, with submicromolar IC₅₀ values for CDK1/cyclin E, CDK2/cyclin E, CDK5/p35, and CDK9/cyclin K [1]. By contrast, compound 4 preferentially inhibited CDK2/cyclin E and CDK9/cyclin K, while showing substantially weaker activity against CDK1 and CDK5 [1]. The parent pan-CDK inhibitor PHA-793887—from which this chemotype was derived—was terminated in clinical trials due to hepatotoxicity attributed to its pyrazole N–N fragment [1]. The strategic replacement of the pyrazole with an imidazole ring in this series was a deliberate design choice to mitigate liver toxicity risk while retaining CDK-binding capacity [1]. Although the specific compound 2-(4-formyl-imidazol-1-yl)-acetamide was not itself among compounds 1–4 tested, it represents the minimal core scaffold from which such derivatives are elaborated, positioning it as a critical entry point for structure–activity relationship (SAR) exploration in this therapeutically relevant kinase family.

Cyclin-dependent kinase CDK2 inhibition Scaffold selectivity

Regiochemical Positioning of the Formyl Group Determines Biological Target Profile

The regioisomeric counterpart N-(5-formyl-1H-imidazol-2-yl)acetamide (CAS 917919-66-5), which bears the formyl group at the 5-position and the acetamide at the 2-position of the imidazole ring, has a reported binding affinity (Ki) of 200 nM for the imidazoline I₂ receptor in rabbit kidney homogenate [1]. No comparable I₂ receptor binding data exist for 2-(4-formyl-imidazol-1-yl)-acetamide, where the formyl group resides at the 4-position and the acetamide is N1-linked. This regiochemical distinction is pharmacologically consequential: imidazoline I₂ receptor ligands are implicated in neuroprotection, analgesia, and metabolic regulation, whereas 4-formyl-imidazole derivatives are predominantly explored as intermediates for C17,20-lyase inhibitors (prostate cancer) and GnRH receptor antagonists . The positional isomerism thus bifurcates the therapeutic research trajectory, underscoring that the 4-formyl-N1-acetamide arrangement is not functionally interchangeable with the 5-formyl-C2-acetamide arrangement.

Regioisomerism Imidazoline receptor Structure–activity relationship

Functional Group Interconversion: Amide vs. Carboxylic Acid Dictates Downstream Derivatization Strategy

2-(4-Formyl-imidazol-1-yl)-acetamide and 2-(4-formyl-1H-imidazol-1-yl)acetic acid (CAS 1303968-40-2) share the same imidazole-formyl core but differ in the terminal functional group at the N1-sidechain: a primary amide (–CONH₂) versus a carboxylic acid (–COOH) . This difference has direct consequences for synthetic utility. The primary amide in the target compound can undergo dehydration to the nitrile, Hofmann rearrangement, or direct coupling without protection/deprotection sequences. In contrast, the carboxylic acid analog requires activation (e.g., via acid chloride or coupling reagent) for amide bond formation and is susceptible to salt formation that complicates purification under certain chromatographic conditions . For medicinal chemistry programs requiring late-stage diversification of the sidechain terminus, the amide form offers a distinct advantage: it is chemically orthogonal to the 4-formyl group, permitting sequential or one-pot transformations without protecting group manipulation [1].

Functional group interconversion Amide vs. acid Synthetic versatility

Role as a Key Intermediate in GnRH Receptor Antagonist Synthesis

2-(4-Formyl-imidazol-1-yl)-acetamide is explicitly disclosed as an intermediate in the synthesis of benzooxazole and benzothiazole-based GnRH receptor antagonists (US Patent 7,531,542 B2) [1]. The compound serves as a precursor that is further elaborated to generate the final pharmacologically active GnRH antagonists. GnRH antagonists are clinically used for treating hormone-dependent conditions including prostate cancer, endometriosis, and uterine fibroids [1]. While the structurally simpler precursor 1H-imidazole-4-carbaldehyde (CAS 3034-50-2) is a generic starting material used broadly in C17,20-lyase inhibitor synthesis , 2-(4-formyl-imidazol-1-yl)-acetamide represents a more advanced intermediate that already incorporates the N1-acetamide sidechain—a structural feature that is retained in the final GnRH antagonist architecture. This positions the target compound as a more streamlined synthetic entry point compared to starting from the bare aldehyde, potentially saving multiple synthetic steps in antagonist production.

GnRH antagonist Hormone-dependent cancer Synthetic intermediate

2-(4-Formyl-imidazol-1-yl)-acetamide – Prioritized Research and Procurement Application Scenarios


Medicinal Chemistry: CDK Inhibitor Lead Optimization Using the Imidazole-4-N-acetamide Scaffold

Research groups designing selective cyclin-dependent kinase inhibitors should prioritize 2-(4-formyl-imidazol-1-yl)-acetamide as a core building block. The imidazole-4-N-acetamide chemotype has been experimentally validated as a scaffold capable of achieving differential CDK isoform selectivity, with certain derivatives demonstrating submicromolar IC₅₀ values across CDK1, -2, -5, and -9 while others show preferential targeting of CDK2/CDK9 [1]. This contrasts with the pan-CDK inhibitor PHA-793887, which was discontinued due to hepatotoxicity linked to its pyrazole fragment [1]. By using the imidazole-based scaffold, medicinal chemists can explore substitution patterns that may preserve CDK2/CDK9 potency while minimizing the off-target toxicity that plagued the pyrazole progenitor.

Synthetic Chemistry: Multi-Step Synthesis of GnRH Receptor Antagonists

For synthetic teams engaged in manufacturing GnRH receptor antagonists—a clinically validated class for hormone-dependent cancer therapy—2-(4-formyl-imidazol-1-yl)-acetamide serves as an advanced intermediate that directly enters the patent-defined synthetic sequence [1]. The compound is prepared in a single step from commercially available 1H-imidazole-4-carbaldehyde and 2-bromoacetamide with an 88.2% isolated yield and 96.4% purity [1]. This well-characterized process provides a reliable supply chain entry point, reducing the number of in-house synthetic transformations required and minimizing the accumulation of process-related impurities in the final active pharmaceutical ingredient.

Bioconjugation and Chemical Probe Development via Formyl Group Reactivity

The 4-formyl substituent on the imidazole ring provides a chemoselective handle for hydrazone or oxime ligation with aminooxy- or hydrazide-functionalized probes, biotin tags, or fluorophores [1]. Unlike the structurally related 2-(1H-imidazol-1-yl)acetamide, which lacks this reactive carbonyl, the target compound enables site-specific conjugation without requiring additional functional group installation. This reactivity profile is valuable for generating chemical probes to investigate imidazole-binding protein targets or for constructing affinity chromatography resins where the imidazole-acetamide core serves as the bait ligand.

Structure–Activity Relationship Studies Differentiating 4-Formyl from 5-Formyl Imidazole Regioisomers

Pharmacology laboratories investigating imidazoline receptor ligands or other imidazole-recognizing biological targets should use 2-(4-formyl-imidazol-1-yl)-acetamide as a comparator compound to systematically map the regioisomeric requirements for target engagement. The 5-formyl regioisomer (N-(5-formyl-1H-imidazol-2-yl)acetamide) has documented imidazoline I₂ receptor binding (Ki = 200 nM) [1], whereas the 4-formyl regioisomer is associated with C17,20-lyase and GnRH pathways . A side-by-side evaluation of both regioisomers in a panel of biological assays can delineate the positional requirements for receptor or enzyme recognition, informing the design of more selective tool compounds.

Quote Request

Request a Quote for 2-(4-Formyl-imidazol-1-yl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.